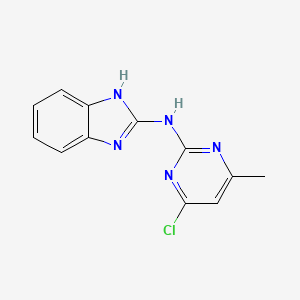

2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine

CAS No.: 42389-34-4

Cat. No.: VC7916388

Molecular Formula: C12H10ClN5

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42389-34-4 |

|---|---|

| Molecular Formula | C12H10ClN5 |

| Molecular Weight | 259.69 g/mol |

| IUPAC Name | N-(4-chloro-6-methylpyrimidin-2-yl)-1H-benzimidazol-2-amine |

| Standard InChI | InChI=1S/C12H10ClN5/c1-7-6-10(13)17-11(14-7)18-12-15-8-4-2-3-5-9(8)16-12/h2-6H,1H3,(H2,14,15,16,17,18) |

| Standard InChI Key | FQNPYEONCHVKMK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)Cl |

Introduction

Overview

2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine (CAS 42389-34-4) is a heterocyclic compound featuring a benzimidazole core fused to a substituted pyrimidine ring. This molecule has garnered significant interest in medicinal chemistry and agrochemical research due to its structural versatility and potential biological activities. The compound’s synthesis, physicochemical properties, and applications are explored in detail below, supported by data from peer-reviewed studies and commercial sources .

Chemical Identity and Structural Features

The compound belongs to the benzimidazole class, characterized by a bicyclic structure with a pyrimidine substituent. Key molecular details include:

The pyrimidine ring is substituted with a chlorine atom at position 4 and a methyl group at position 6, while the benzimidazole moiety contributes to the molecule’s planar aromaticity and hydrogen-bonding capacity .

Synthesis and Production

Precursor Synthesis

A critical intermediate, 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), is synthesized via refluxing isocytosine with phosphorus oxychloride (POCl₃), yielding 54% product . This precursor is pivotal for constructing the pyrimidine backbone .

Final Compound Synthesis

The target compound is synthesized through nucleophilic substitution or coupling reactions. One method involves reacting 2-chloro-4-methylpyrimidine with 2-aminobenzimidazole in polar aprotic solvents (e.g., acetone or dimethylformamide) under controlled temperatures (15–40°C) . Optimized conditions reduce byproducts like 2-amino-4,6-dichloropyrimidine to <0.2% .

Physicochemical Properties

-

Solubility: Moderately soluble in organic solvents (e.g., acetic acid, DMSO) .

-

Stability: Stable under inert conditions but hygroscopic, requiring storage at 2–8°C .

-

Spectroscopic Data:

Biological and Industrial Applications

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. Structural analogs of this compound show MIC values of 0.39–0.78 μg/ml against Staphylococcus aureus and methicillin-resistant strains .

Agricultural Uses

As a nitrification inhibitor, it reduces soil nitrate leaching by suppressing Nitrosomonas activity, enhancing nitrogen use efficiency in crops .

| Hazard | Precaution | Source |

|---|---|---|

| Skin/Eye Irritation (H315/H319) | Use gloves and goggles | |

| Respiratory Irritation (H335) | Use in ventilated areas | |

| Acute Toxicity (H302) | Avoid ingestion |

Material Safety Data Sheets (MSDS) recommend disposal via incineration and adherence to GHS guidelines .

| Supplier | Purity | Price (USD) | Catalog Number |

|---|---|---|---|

| BOC Sciences | 95% | $25/100 mg | BB044702 |

| ChemScene | 95+% | $34/100 mg | CS-0367890 |

| AAA-Chem | 95% | Inquire | AR-1L5307 |

Products are labeled for research use only, with lead times of 2–4 weeks .

Recent Research Developments

-

Co-crystallization Studies: Explored with diclofenac to enhance solubility, showing potential for hybrid drug formulations .

-

Quantum Chemical Analysis: DFT calculations reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity .

-

Herbicide Development: Patent WO2012127032A1 highlights derivatives of this compound as tubulin polymerization inhibitors for weed control .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume